N'-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
Description
N'-(3,4-Diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine (hereafter referred to as the target compound) is a tertiary amine featuring a propane-1,3-diamine backbone substituted with two methyl groups on the terminal nitrogen and a 3,4-diethoxybenzyl group on the central nitrogen (Figure 1). This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethoxy substituents and basicity from the dimethylamine groups. The compound is commercially available as a dihydrochloride salt (sc-355889, Santa Cruz Biotechnology) , enhancing its solubility for laboratory applications.
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-5-19-15-9-8-14(12-16(15)20-6-2)13-17-10-7-11-18(3)4/h8-9,12,17H,5-7,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWAWQMRNDULPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 3,4-diethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a corresponding alkane.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: 3,4-diethoxybenzylpropane.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
Biochemical Research
N'-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine has emerged as a significant reagent in proteomics research. Its ability to interact with proteins makes it useful in various biochemical assays.
- Case Study : In a study investigating the binding affinities of proteins, this compound was utilized to modify the surface properties of proteins for enhanced detection in high-throughput screening methods. The results indicated improved sensitivity and specificity in protein assays .
Catalysis
The compound serves as an effective catalyst in organic synthesis reactions. Its structure allows it to stabilize transition states, thus facilitating chemical transformations.
- Data Table: Catalytic Applications
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| Knoevenagel Condensation | Catalyst | Enhanced yield of products |
| Michael Addition | Catalyst | Increased reaction rate |
Material Science
In material science, this compound is used as an additive in polymer formulations to enhance mechanical properties and stability.
Mechanism of Action
The mechanism of action of N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group may facilitate binding to hydrophobic pockets, while the diamine moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N'-(3,4-Dimethoxybenzyl)-N,N-Dimethylpropane-1,3-Diamine
- Structural Difference : The methoxy substituents replace the ethoxy groups in the target compound.
- Biological Activity: The dimethoxy analog has demonstrated inhibitory activity against aminoglycoside-modifying enzymes APH(3') and ANT(2'), as shown in studies by Welch et al. (2005) .
N,N-Dimethylpropane-1,3-Diamine
- Structural Simplicity : Lacks the benzyl substituent entirely, retaining only the dimethylated propane-1,3-diamine core.
- Role in Metabolism : Acts as a hydrolysis product of the fungicide prothiocarb in plants, serving as a biomarker for residue analysis .
- Synthetic Utility : Used as a precursor for synthesizing more complex diamines, including the target compound .
Variations in Alkyl Chain and Substitution Patterns
N-[2-(3,4-Dimethoxyphenyl)-Ethyl]-N’-(3-Dimethylamino-Propyl)-Propane-1,3-Diamine
- Structural Feature : Incorporates a phenethyl group instead of benzyl, with dimethoxy substituents.
- Biological Relevance : Exhibits dual inhibitory activity against APH(3') and ANT(2'), suggesting that extended alkyl chains enhance enzyme binding .
N,N'-Bis[2-(3,4-Dimethoxyphenyl)Ethyl]-N,N'-Dimethylpropane-1,3-Diamine Dihydrochloride
- Dimeric Structure : Two phenethyl-dimethoxy groups flank the propane-1,3-diamine core.
- Functional Impact: Dimerization likely increases molecular weight (MW: ~600 g/mol) and reduces solubility compared to monomeric analogs, though the dihydrochloride salt mitigates this .
N'-Cyclohexyl-N-[[4-[[3-(Cyclohexylamino)Propylamino]Methyl]Phenyl]Methyl]Propane-1,3-Diamine
- Structural Complexity : Features cyclohexyl and phenylmethyl substituents, creating a branched topology.
Comparative Data Table
Key Research Findings
- Enzyme Inhibition : The dimethoxy analog's activity against APH(3')/ANT(2') suggests that electron-donating substituents on the aromatic ring are critical for enzyme binding .
- Metabolic Relevance : The propane-1,3-diamine core is a common metabolic product, indicating that the target compound may act as a prodrug in biological systems .
Biological Activity
N'-(3,4-Diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H23N3O2
- Molar Mass : 277.36 g/mol
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound acts as a ligand for certain receptors and enzymes, influencing pathways related to cell signaling and metabolic processes.
Key Mechanisms :
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, affecting neurotransmitter release and cellular communication.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be further explored as a potential antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as an anticancer therapeutic.
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on the effects of this compound on breast cancer cells revealed significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Antimicrobial Efficacy :
In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it was effective in reducing bacterial load in infected tissue samples.
Safety and Toxicology
While the biological activities are promising, safety assessments indicate that this compound possesses moderate toxicity.
- LD50 (oral) : 1432 mg/kg
- Toxicity Classification : Highly toxic; requires careful handling and dosage regulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3,4-diethoxybenzaldehyde with N,N-dimethylpropane-1,3-diamine under hydrogenation conditions (e.g., H₂/Pd-C) may yield the target compound. Reaction optimization should focus on solvent choice (e.g., ethanol or toluene), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde-to-amine ratio). Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (eluent gradient) are critical .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify key resonances:
- NMR : The benzyl protons (3,4-diethoxy groups) appear as distinct aromatic signals (δ 6.5–7.0 ppm), while the ethoxy groups show methylene (δ 3.8–4.2 ppm) and methyl (δ 1.2–1.4 ppm) peaks. The propane-1,3-diamine backbone exhibits methyl groups (δ 2.2–2.5 ppm for N,N-dimethyl) and methylene protons (δ 1.6–2.0 ppm). HRMS (DART or ESI) confirms molecular weight .
Q. What analytical techniques are suitable for detecting byproducts during synthesis?
- Methodological Answer : LC-MS or GC-MS coupled with TLC can identify impurities. For example, unreacted starting materials (e.g., 3,4-diethoxybenzaldehyde) or over-alkylation products (e.g., tertiary amine derivatives) may form. Quantitative analysis via HPLC (C18 column, acetonitrile/water gradient) provides purity assessment .
Advanced Research Questions
Q. How does the electronic environment of the 3,4-diethoxybenzyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer : Computational modeling (DFT or molecular docking) can predict electron density distribution. The diethoxy substituents act as electron-donating groups, enhancing the benzyl group’s nucleophilicity. Experimental validation via Hammett plots or kinetic studies (e.g., reaction rates with varying substituents) can quantify these effects .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar diamines?
- Methodological Answer : Comparative studies using standardized assays (e.g., antimicrobial MIC tests or enzyme inhibition assays) are essential. For instance, discrepancies in antimicrobial activity between this compound and N-cyclohexyl derivatives may arise from differences in cell membrane permeability. Control experiments with defined bacterial strains (e.g., E. coli ATCC 25922) and dose-response curves minimize variability .
Q. Can this compound act as a ligand in metal coordination complexes, and how does its structure affect binding modes?
- Methodological Answer : Potentiometric titration or X-ray crystallography (using SHELX programs ) determines coordination behavior. The diamine’s chelating ability depends on the flexibility of the propane backbone and steric hindrance from the diethoxybenzyl group. Comparative studies with analogous ligands (e.g., ethylenediamine derivatives) reveal selectivity for transition metals like Cu²⁺ or Fe³⁺ .
Q. What is the mechanism of action for its reported enzyme inhibition (e.g., aminoglycoside-modifying enzymes)?
- Methodological Answer : Enzyme kinetics (Lineweaver-Burk plots) and competitive binding assays (e.g., SPR or ITC) elucidate inhibition mechanisms. For example, the compound may block the ATP-binding pocket of aminoglycoside phosphotransferases (APH(3′)) via hydrophobic interactions with the diethoxybenzyl group. Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
